5-Nitro-2-(phenylthio)benzoic acid
Overview
Description
5-Nitro-2-(phenylthio)benzoic acid is a versatile synthetic intermediate used in the preparation of various organic compounds. It belongs to the class of benzoic acids and is characterized by the presence of a nitro group and a phenylthio group attached to the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique properties .
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-2-(phenylthio)benzoic acid are chlorine channels and the G protein-coupled receptor 35 (GPR35) . Chlorine channels play a significant role in maintaining cellular homeostasis, while GPR35 is involved in various physiological processes, including immune response and inflammation .
Mode of Action
This compound acts as a chlorine channel blocker and an agonist of GPR35 . It downregulates the Lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation level via inhibiting the chlorine channel . As a gpr35 agonist, it up-regulates tumor necrosis factor-alpha in macrophages induced by lipopolysaccharide .
Biochemical Pathways
The compound affects the p38 mitogen-activated protein kinase (MAPK) pathway . After activating GPR35, this compound enhances Lipopolysaccharide-induced macrophages inflammation by promoting the associated p38 MAPK .
Result of Action
This compound enhances the inflammatory response of macrophages . It acts to enhance the inflammatory response of macrophages, which suggests that GPR35 activations may promote inflammatory response and aggravate clinical diseases including bacterial infection .
Preparation Methods
The synthesis of 5-Nitro-2-(phenylthio)benzoic acid can be achieved through several routes. One common method involves the reaction of n-phenylanthranilic acid with potassium carbonate and potassium nitrate . The reaction conditions typically include heating the mixture to superheat the reaction mixture. Another method involves the amination of an alkylamine with nitric acid followed by heating . Industrial production methods may use carbonates such as sodium or calcium, which are more readily available .
Chemical Reactions Analysis
5-Nitro-2-(phenylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles. .
Scientific Research Applications
5-Nitro-2-(phenylthio)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various organic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .
Comparison with Similar Compounds
5-Nitro-2-(phenylthio)benzoic acid can be compared with other similar compounds, such as:
4-Nitrodiphenylamine: Similar in structure but lacks the carboxylic acid group.
2-Nitrobenzoic acid: Similar in structure but lacks the phenylthio group.
5-Mercapto-2-nitrobenzoic acid: Similar in structure but contains a mercapto group instead of a phenylthio group. The uniqueness of this compound lies in its combination of the nitro, phenylthio, and carboxylic acid groups, which impart specific properties and reactivity
Properties
IUPAC Name |
5-nitro-2-phenylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUREXFPRWNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286049 | |
Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-67-1 | |
Record name | 6345-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-2-(phenylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.